Ethyl 1-amino-2-vinylcyclopropanecarboxylate is a chemical compound that has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate for anti-hepatitis C virus drugs. This compound features a unique cyclopropane structure, which contributes to its reactivity and biological activity.
The compound is synthesized through various methods, including asymmetric synthesis and enzymatic desymmetrization. These methods aim to produce specific stereoisomers that are crucial for biological activity. Notably, the (1R,2S)-enantiomer of ethyl 1-amino-2-vinylcyclopropanecarboxylate has been highlighted in research for its efficacy in pharmaceutical applications .
Ethyl 1-amino-2-vinylcyclopropanecarboxylate belongs to the class of amino acids and derivatives, specifically classified as a cyclopropane carboxylic acid derivative. Its structure includes an amino group and a vinyl substituent, making it an important compound in organic synthesis and drug development.
The synthesis of ethyl 1-amino-2-vinylcyclopropanecarboxylate can be achieved through several methods:
In one synthesis example, a reaction involving trans-1,4-dibromobutene and sodium ethoxide was carried out in toluene at low temperatures to facilitate the formation of the cyclopropane structure. The reaction conditions, including temperature and reagent concentrations, are critical for optimizing yields and selectivity .
Ethyl 1-amino-2-vinylcyclopropanecarboxylate has a distinct molecular structure characterized by:
The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Key structural data include:
Ethyl 1-amino-2-vinylcyclopropanecarboxylate participates in various chemical reactions:
In laboratory settings, reactions are often monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to assess yield and purity during synthesis .
The mechanism of action for ethyl 1-amino-2-vinylcyclopropanecarboxylate primarily involves its interaction with biological targets relevant to viral infections. The compound's structural features allow it to mimic natural substrates or intermediates involved in viral replication processes.
Research indicates that specific stereochemistry plays a crucial role in the binding affinity and efficacy of this compound against hepatitis C virus targets .
Relevant data on physical properties can be found in chemical databases and literature focusing on organic compounds .
Ethyl 1-amino-2-vinylcyclopropanecarboxylate is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting viral infections such as hepatitis C. Its unique structure allows it to serve as a building block for more complex molecules with therapeutic potential.
In addition to medicinal chemistry, this compound may find applications in materials science due to its reactive vinyl group, enabling incorporation into polymers or other materials where specific chemical properties are desired .
The enzymatic desymmetrization of prochiral 2-vinylcyclopropane-1,1-dicarboxylate diethyl ester (VCPDE) represents a breakthrough for industrial-scale synthesis of Ethyl 1-amino-2-vinylcyclopropanecarboxylate intermediates. Engineered esterase from Bacillus subtilis (PNBE3027) hydrolyzes one ester group in VCPDE to yield (1S,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropanecarboxylic acid (VCPME), a key precursor. Wild-type PNBE3027 achieves >90% enantiomeric excess (e.e.) but was insufficient for pharmaceutical applications. Through homology modeling, residues L70, L270, L273, and L313 in the substrate-binding pocket were targeted for mutagenesis. The quadruple mutant L70D/L270Q/L273R/L313M achieves 98.9% e.e. and maintains stability at preparative scales, enabling >40% isolated yield of VCPME [1] [2] .
Table 1: Mutant Esterase Variants and Enantioselectivity
Variant | Mutations | e.e. (%) |
---|---|---|
Wild-type | None | 90 |
Single mutant | L273R | 92.5 |
Double mutant | L70D/L273R | 95.1 |
Quadruple mutant | L70D/L270Q/L273R/L313M | 98.9 |
Organocatalytic methods provide metal-free routes to chiral cyclopropanes. Phase-transfer catalysis (PTC) using cinchona alkaloid derivatives (e.g., N-benzylquininium chloride) enables asymmetric cyclopropanation of (E)-N-benzylideneglycine ethyl ester. Key innovations include wet milling to accelerate reaction kinetics and a crystallization-induced dynamic resolution (CIDR) step to enrich enantiopurity. The PTC reaction achieves ≥99% e.e. for the benzylidene-protected cyclopropane intermediate, which is subsequently hydrolyzed to the target ethyl ester. This approach avoids transition metals but requires rigorous control of reagent quality to suppress catalyst decomposition .
While enzymatic and organocatalytic methods dominate recent literature, transition metal catalysis offers complementary strategies. Rhodium(II)-carbenoid insertions into vinyl ethers generate cyclopropane frameworks but suffer from moderate diastereoselectivity. Palladium-catalyzed decarboxylation of malonate-derived cyclopropanes shows promise for introducing vinyl groups, though industrial adoption remains limited due to catalyst costs and purification challenges. Notably, no precious-metal catalysts are reported in the search results for synthesizing the exact title compound, reflecting a shift toward biocatalytic routes [9].
Table 2: Comparison of Synthetic Approaches
Method | Key Feature | Yield (%) | e.e. (%) |
---|---|---|---|
Enzymatic desymmetrization | Single-step hydrolysis | 40–62 | 98.9 |
Organocatalytic PTC | Wet milling acceleration | 55–70 | ≥99 |
Chemical resolution | Diastereomeric salt formation | 30–45 | ≥99 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7